molecular formula C11H9IN2 B3053080 3-Cyano-1-methylquinolin-1-ium iodide CAS No. 50741-48-5

3-Cyano-1-methylquinolin-1-ium iodide

Cat. No.: B3053080
CAS No.: 50741-48-5
M. Wt: 296.11
InChI Key: KVHYKIQVJKICHT-UHFFFAOYSA-M
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Description

3-Cyano-1-methylquinolin-1-ium iodide is a chemical compound with the molecular formula C11H9IN2 . It has a molecular weight of 296.11 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C11H9N2.HI/c1-13-8-9 (7-12)6-10-4-2-3-5-11 (10)13;/h2-6,8H,1H3;1H/q+1;/p-1 . The canonical SMILES string is C [N+]1=CC (=CC2=CC=CC=C21)C#N. [I-] .


Physical and Chemical Properties Analysis

The computed properties of this compound include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass is 295.98105 g/mol, and the monoisotopic mass is also 295.98105 g/mol . The topological polar surface area is 27.7 Ų, and the heavy atom count is 14 .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-Cyano-1-methylquinolin-1-ium iodide has been utilized in the synthesis of various quinolinium salts, leveraging solvent-free synthetic approaches for high purity outcomes. The structures of these compounds are typically evaluated using NMR and DEPT135 spectra, indicating a wide range of potential applications in chemical synthesis and analysis (Deligeorgiev, Kurutos, & Gadjev, 2015).

Photophysical Properties

  • Studies have investigated the charge transfer fluorescence properties of similar compounds in various solvents, highlighting their potential in photophysical applications. Such properties are significant in understanding the electron transfer mechanisms in these compounds, which could be crucial in designing advanced materials for optical applications (Görner, 2011).

Nanocomposite and Optical Applications

  • The compound has been used in the synthesis of nanostructure thin films, particularly when doped with zinc oxide nanoparticles. These films demonstrate enhanced optical properties, making them suitable for applications in optoelectronics and solar cells (Al‐Hossainy, Abdelaal, & El Sayed, 2021).

Biological and Medical Research

  • Quinolinium compounds related to this compound have been used in the development of fluorescent probes for biological applications. These probes are instrumental in chloride determination within biological systems, offering potential for further research in physiological and pathological processes (Geddes, Apperson, Karolin, & Birch, 2001).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle this compound with care and take necessary safety precautions.

Properties

IUPAC Name

1-methylquinolin-1-ium-3-carbonitrile;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N2.HI/c1-13-8-9(7-12)6-10-4-2-3-5-11(10)13;/h2-6,8H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHYKIQVJKICHT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)C#N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660470
Record name 3-Cyano-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50741-48-5
Record name Quinolinium, 3-cyano-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50741-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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